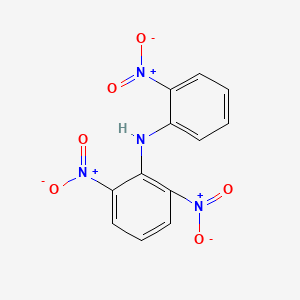

2,6-Dinitro-N-(2-nitrophenyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

56698-04-5 |

|---|---|

Molecular Formula |

C12H8N4O6 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

2,6-dinitro-N-(2-nitrophenyl)aniline |

InChI |

InChI=1S/C12H8N4O6/c17-14(18)9-5-2-1-4-8(9)13-12-10(15(19)20)6-3-7-11(12)16(21)22/h1-7,13H |

InChI Key |

VZKAEJHHEJIINU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,6 Dinitro N 2 Nitrophenyl Aniline

Advanced Synthetic Routes to 2,6-Dinitro-N-(2-nitrophenyl)aniline

The construction of the diarylamine framework of this compound, which features two sterically hindered and electronically deactivated aromatic rings, presents a considerable synthetic challenge. Advanced methodologies have been developed to overcome these hurdles, focusing on the efficient formation of the C-N bond.

Optimization of Nitration Reactions on Aniline (B41778) Precursors

While direct nitration of a diphenylamine (B1679370) precursor might seem a straightforward approach, it often leads to a mixture of regioisomers and over-nitrated products, making purification difficult and yields low. A more controlled and optimized route involves the synthesis of the dinitroaniline and nitrophenyl components separately, followed by their coupling. The synthesis of 2,6-dinitroaniline (B188716), a key precursor, can be achieved through a multi-step process starting from more readily available materials. For instance, the chlorination of 4-nitroaniline (B120555) can be optimized to produce 2,6-dichloro-4-nitroaniline, which can then be further functionalized. google.com

N-Arylation Strategies for Substituted Anilines

The core of synthesizing this compound lies in the N-arylation of 2,6-dinitroaniline with a suitable 2-nitrophenyl halide. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are the most explored strategies for this transformation. The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.

A representative synthetic approach would involve the reaction of 2,6-dinitroaniline with 1-iodo-2-nitrobenzene (B31338) in the presence of a copper catalyst. The choice of catalyst, solvent, base, and temperature is crucial for optimizing the yield. For instance, the synthesis of a structurally related compound, N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline, was achieved using copper(I) iodide as the catalyst, L-proline as a ligand, and potassium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO) at 90°C. researchgate.net Such conditions provide a starting point for optimizing the synthesis of the target molecule.

Below is a table summarizing typical conditions for copper-catalyzed N-arylation reactions that could be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Aryl Halide | 1-iodo-2-nitrobenzene | The C-I bond is generally more reactive than C-Br or C-Cl bonds in Ullmann couplings. |

| Amine | 2,6-Dinitroaniline | The nucleophile in the reaction. |

| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper source for Ullmann condensations. |

| Ligand | L-proline, Phenanthroline | Can accelerate the reaction and improve yields by stabilizing the copper catalyst. |

| Base | K₂CO₃, Cs₂CO₃ | To deprotonate the aniline and facilitate the catalytic cycle. |

| Solvent | DMSO, DMF, Dioxane | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |

| Temperature | 90-150 °C | Sufficient thermal energy is required to overcome the activation energy of the reaction. |

Mechanistic Investigations of Formation Reactions

The formation of this compound through N-arylation is believed to proceed via a complex mechanistic pathway. Understanding this mechanism is key to further optimizing the reaction conditions and improving yields.

Elucidation of Reaction Intermediates

The mechanism of nucleophilic aromatic substitution (SNAAr) reactions, which is relevant to the formation of the target molecule, is generally accepted to proceed through a two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov In the context of the synthesis of this compound, the reaction would initiate with the nucleophilic attack of the deprotonated 2,6-dinitroaniline on the carbon atom of the 2-halonitrobenzene bearing the halogen. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. nih.gov The subsequent departure of the halide leaving group restores the aromaticity of the ring and yields the final product.

In the case of copper-catalyzed Ullmann condensations, the mechanism is more intricate and is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The exact nature of the intermediates in these catalytic cycles is an area of active research.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters on the reaction rate. For the synthesis of this compound, kinetic analysis of the N-arylation step would be particularly informative. A study on the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) ions revealed insights into the reactivity of the 2,6-dinitroaniline system. rsc.org Such studies can help in understanding the factors that govern the nucleophilicity of the dinitroaniline and the electrophilicity of the nitrophenyl halide.

The rate of the reaction can be influenced by several factors, including the nature of the leaving group on the nitrophenyl ring (I > Br > Cl), the concentration of the reactants and the catalyst, and the reaction temperature. By systematically varying these parameters and monitoring the reaction rate, a detailed kinetic profile can be established, which can then be used to propose a plausible reaction mechanism and to identify the optimal conditions for the synthesis.

Computational Modeling of Reaction Mechanisms

While specific computational studies on the synthesis of this compound are not extensively documented, the reaction mechanisms for the formation of diarylamines through Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination are well-elucidated through theoretical calculations. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Computational studies have been instrumental in understanding the SNAr mechanism, which can proceed through either a stepwise or a concerted pathway. acs.orgresearchgate.net The widely accepted stepwise mechanism involves the formation of a stable anionic intermediate known as a Meisenheimer complex. rsc.org However, recent computational and experimental evidence suggests that many SNAr reactions may in fact proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov Density Functional Theory (DFT) calculations can be employed to model the energy profiles of these pathways, helping to predict the feasibility of a reaction and the influence of substituents on the reaction rate. rsc.org For the synthesis of this compound via SNAr, computational models would likely show that the strong electron-withdrawing nature of the nitro groups significantly stabilizes the transition state, thereby facilitating the reaction. masterorganicchemistry.com

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination has been a subject of extensive computational investigation. nih.gov DFT calculations have been used to map out the catalytic cycle, which typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org These studies have provided critical insights into the role of the ligand, the base, and the solvent in the reaction's efficiency. nih.govacs.org Computational analysis of the palladium-catalyzed synthesis of this compound would help in selecting the optimal ligand and reaction conditions by predicting the energy barriers for each step of the catalytic cycle. acs.org

Illustrative Data from Computational Studies on Analogous Reactions:

| Reaction Type | Computational Method | Key Findings |

| SNAr | DFT | Identification of a mechanistic continuum between stepwise and concerted pathways. rsc.org |

| Buchwald-Hartwig | DFT | Elucidation of the role of chelate phosphine (B1218219) ligands and the base in the catalytic cycle. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of diarylamines is an area of active research, aiming to reduce the environmental impact of these important chemical transformations. rsc.org

Solvent-Free or Environmentally Benign Solvent Approaches

A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of diarylamines, research has explored the use of more environmentally benign solvents. For instance, a waste-minimized strategy for synthesizing diarylamines via Buchwald-Hartwig coupling has been developed using an azeotropic mixture of cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste, and water. rsc.org Metal-free, one-pot syntheses of diarylamines have also been developed, which can reduce the need for extensive purification steps and solvent usage. acs.org While a specific solvent-free synthesis for this compound has not been reported, the principles from these studies could be applied to develop a more sustainable process.

Catalyst Development for Enhanced Reaction Efficiency

Catalyst development is a cornerstone of green chemistry, focusing on creating highly efficient and reusable catalysts. In the context of diarylamine synthesis, significant efforts have been directed towards developing robust catalysts for C-N coupling reactions. mdpi.com

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), simplifies product purification and allows for catalyst recycling. rsc.org Research has demonstrated the effective use of Pd/C in Buchwald-Hartwig couplings under both batch and flow conditions. rsc.org Magnetic nanoparticles have also been explored as supports for catalysts in Ullmann-type N-arylation reactions, facilitating easy separation of the catalyst from the reaction mixture. encyclopedia.pub

Base Metal Catalysis: To mitigate the cost and environmental concerns associated with precious metal catalysts like palladium, there is a growing interest in using more abundant and less toxic base metals such as copper and nickel. mdpi.comnih.gov Copper-catalyzed N-arylation reactions, a variant of the Ullmann reaction, have been shown to be effective for the synthesis of a variety of nitrogen-containing heterocycles. mdpi.com

Illustrative Catalyst Systems for Diarylamine Synthesis:

| Catalyst System | Reaction Type | Key Advantages |

| Pd/C | Buchwald-Hartwig | Heterogeneous, reusable. rsc.org |

| CuI-NHC complex | Ullmann-type N-arylation | Utilizes a more abundant base metal. mdpi.com |

| Au–Pd/TiO2 | Acceptorless Dehydrogenative Aromatization | High efficiency and reusability. rsc.orgnih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. buecher.dejocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. buecher.de

Waste minimization strategies go beyond atom economy to consider the entire process. This includes the use of catalytic reagents over stoichiometric ones, the recycling of solvents and catalysts, and the design of one-pot reactions to reduce the number of separation and purification steps. rsc.orgacs.org The development of a sustainable synthesis for this compound would necessitate a holistic approach that considers all these factors to minimize the generation of waste.

Reactivity and Derivatization Studies of 2,6 Dinitro N 2 Nitrophenyl Aniline

Reactions Involving Nitro Groups

The three nitro groups are the most reactive sites on the 2,6-Dinitro-N-(2-nitrophenyl)aniline molecule for many transformations, particularly reduction and nucleophilic substitution.

Reductive Transformations to Amino Derivatives

Aromatic nitro groups are readily reduced to primary amino groups using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ over palladium, platinum, or nickel catalysts) and chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid) or sulfides like sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction). oup.comstackexchange.com

For this compound, the reduction can be either partial or complete. Complete reduction would transform all three nitro groups, yielding the corresponding triamino derivative, N¹-(2-aminophenyl)benzene-1,2,6-triamine.

Selective partial reduction of one nitro group is also a theoretical possibility. In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In this molecule, the nitro group on the 2-nitrophenyl ring may be reduced selectively over the more sterically crowded nitro groups on the 2,6-dinitrophenyl ring. Furthermore, in dinitroaniline derivatives, a nitro group ortho to an amino substituent is often preferentially reduced. oup.comstackexchange.com Achieving such selectivity would depend heavily on the choice of reducing agent and reaction conditions. However, there are no specific studies in the available literature detailing the reductive transformations of this compound.

Table 1: Potential Reductive Transformations This table illustrates the theoretical products of nitro group reduction. Specific reagents and yields are not available.

| Reaction Type | Potential Product | General Reagents |

|---|---|---|

| Complete Reduction | N¹-(2-aminophenyl)benzene-1,2,6-triamine | H₂/Pd, Sn/HCl, Fe/HCl |

| Selective Partial Reduction | 2,6-Dinitro-N-(2-aminophenyl)aniline | Na₂S, (NH₄)₂S |

Nucleophilic Aromatic Substitution on Nitro-Activated Rings

The presence of multiple nitro groups, which are powerful electron-withdrawing substituents, strongly activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In this compound, the 2,6-dinitrophenyl ring is particularly activated for SNAr reactions. A potent nucleophile (e.g., alkoxides, amines, thiolates) could potentially attack this ring and displace one of the nitro groups. The nitro groups themselves can act as leaving groups in such reactions, especially when positioned ortho or para to other activating groups. rsc.org The displacement of a nitro group is a known reaction pathway for highly activated aromatic systems. nih.gov There is, however, a lack of specific published research detailing SNAr reactions on this compound.

Reactions at the Amine Nitrogen Center

The secondary amine bridge provides a site for reactions typical of N-H bonds, although its reactivity is significantly modulated by the steric and electronic environment.

Acylation and Alkylation Reactions

As a secondary amine, the nitrogen atom of this compound could theoretically undergo acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). google.com Similarly, alkylation with alkyl halides could yield a tertiary amine. ionike.com

However, the reactivity of the amine is expected to be low. The powerful electron-withdrawing effects of the three nitro groups decrease the nucleophilicity of the nitrogen atom. More significantly, the two nitro groups at the ortho positions of one ring create substantial steric hindrance around the nitrogen center, which would likely impede the approach of electrophiles. Overcoming this steric and electronic barrier would require forcing reaction conditions, and specific studies on the acylation or alkylation of this compound have not been reported.

Condensation Reactions with Carbonyl Compounds

Secondary amines can react with carbonyl compounds such as aldehydes and ketones. While they cannot form stable neutral imines, they can react to form enamines if an α-hydrogen is present on the carbonyl compound, or they can form iminium ions under acidic conditions. Complex condensation or cyclization reactions are unlikely for this compound due to the severe electronic deactivation of the attached phenyl rings, which would disfavor their participation in subsequent reaction steps. No literature is available on the condensation reactions of this specific diarylamine.

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Rings

Direct substitution on the carbon atoms of the phenyl rings is another potential avenue for derivatization, though the electronic nature of the substrate presents significant challenges for certain reaction types.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. minia.edu.eg The rate of this reaction is highly dependent on the electron density of the ring. Groups that withdraw electron density deactivate the ring towards EAS. lkouniv.ac.inlibretexts.org

In this compound, both phenyl rings are attached to strongly deactivating nitro groups. The 2,6-dinitrophenyl ring is exceptionally deactivated, as is the 2-nitrophenyl ring. The secondary amine group, which is typically an activating, ortho-, para-director, has its activating potential severely diminished by the powerful withdrawing effect of the three nitro groups. Consequently, both rings are extremely unreactive towards standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Such reactions are considered highly improbable under normal conditions, and no successful examples are reported in the literature for this compound.

Nucleophilic Aromatic Substitution

As discussed in section 3.1.2, the phenyl rings are highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro groups. nih.gov This reactivity is the primary pathway for substitution on the phenyl rings of this molecule. A nucleophile would preferentially attack the most electron-poor positions, which are the carbons bearing the nitro groups or those ortho and para to them. The most likely SNAr reaction would involve the displacement of one of the nitro groups, as they can function as effective leaving groups in highly activated systems.

Table 2: Summary of Expected Reactivity This table provides a qualitative summary of the predicted reactivity at different sites of the molecule.

| Functional Group | Reaction Type | Expected Reactivity | Governing Factors |

|---|---|---|---|

| Nitro Groups (-NO₂) | Reduction | High | Readily reduced to amines. |

| Nitro-Substituted Rings | Nucleophilic Substitution (SNAr) | High | Strong activation by three -NO₂ groups. |

| Amine Nitrogen (-NH-) | Acylation / Alkylation | Very Low | Electronic deactivation and severe steric hindrance. |

| Phenyl Rings (C-H) | Electrophilic Substitution (EAS) | Extremely Low | Strong deactivation by three -NO₂ groups. |

Regioselectivity and Steric Hindrance Effects

The substitution pattern of this compound creates a complex interplay of electronic and steric effects that governs the regioselectivity of its reactions. The presence of nitro groups at the C2, C6, and C2' positions profoundly influences the electron density of the aromatic systems.

Key Influences on Reactivity:

Electronic Effects: All three nitro groups act as powerful activating groups for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate. This makes the aromatic rings highly susceptible to attack by nucleophiles.

Steric Hindrance: The two nitro groups ortho to the amine bridge on the first phenyl ring create significant steric congestion. This steric bulk can hinder the approach of reactants to the amine nitrogen and the adjacent ring positions. researchgate.netrsc.org This phenomenon, known as steric inhibition of mesomerism, can also affect the planarity and electronic communication between the rings. researchgate.net In nucleophilic substitution reactions involving similar sterically crowded nitroaromatics, steric hindrance has been shown to decrease reaction rates by several orders of magnitude. rsc.orgresearchgate.net

Regioselectivity in nucleophilic substitution reactions is therefore predicted to favor attack at the 4-position of the 2,6-dinitrophenyl ring and the 4'- and 6'-positions of the 2-nitrophenyl ring, as these are electronically activated and less sterically encumbered.

| Ring | Position | Electronic Activation (by NO₂) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 2,6-Dinitrophenyl Ring | C3 / C5 | Low | Moderate | Low |

| C4 | High (para to two NO₂) | Low | High | |

| C2 / C6 | High (ipso-substitution) | High | Low (requires harsh conditions) | |

| 2-Nitrophenyl Ring | C4' | High (para to NO₂) | Low | High |

| C6' | High (ortho to NO₂) | Moderate | Moderate | |

| C3' / C5' | Low | Low | Low |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgunblog.frorganic-chemistry.org

For this compound, the secondary amine (N-H) group could theoretically function as a DMG. The coordination of a strong base like n-butyllithium to the amine nitrogen would position the base for deprotonation of the C3' position on the 2-nitrophenyl ring.

However, the application of standard DoM to this substrate is highly challenging for several reasons:

Reaction with Nitro Groups: Organolithium reagents are potent nucleophiles and can readily add to the highly electrophilic nitro groups, leading to undesired side reactions instead of deprotonation.

Acidic N-H Proton: The N-H proton is significantly acidic due to the electron-withdrawing nature of the three nitro groups and will be abstracted first, consuming at least one equivalent of the base.

Low Ring Electron Density: While the nitro groups increase the kinetic acidity of the ortho-protons, they also make the aromatic rings themselves electrophilic and susceptible to direct nucleophilic attack by the organolithium reagent.

Due to the high reactivity of organolithium bases towards the nitro functionalities, conventional DoM strategies are generally considered incompatible with poly-nitroaromatic compounds. uwindsor.ca Alternative strategies, such as the use of less nucleophilic hindered amide bases (e.g., lithium diisopropylamide, LDA), might offer a potential route, but such applications for this specific substrate are not documented. uwindsor.ca

Cyclization and Rearrangement Pathways

The strategic placement of nitro groups and the amine bridge in this compound provides a scaffold for intramolecular reactions, leading to the formation of complex heterocyclic systems.

Formation of Polycyclic Nitrogen Heterocycles

One of the most significant reaction pathways for ortho-nitroaniline derivatives is intramolecular reductive cyclization. For this compound, the proximity of the C2' nitro group to the secondary amine bridge makes it a prime candidate for forming phenazine-type structures.

Upon treatment with a suitable reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation), one or more nitro groups are converted to amino or hydroxylamino functionalities. The resulting intermediates can then undergo spontaneous or catalyzed intramolecular cyclization. For instance, the reduction of the 2'-nitro group to an amino group would likely be followed by an intramolecular condensation with one of the nitro groups on the other ring, or cyclization onto the ring itself, to yield a substituted phenazine (B1670421) or related heterocycle. Studies on analogous N-substituted dinitroanilines have shown that the presence of multiple nitro groups can facilitate such cyclizations by increasing the acidity of the N-H proton. nih.gov

| Reaction Type | Key Intermediate | Resulting Heterocyclic Core |

|---|---|---|

| Reductive Cyclization | Reduction of 2'-NO₂ group to NH₂ | Substituted Phenazine |

| Base-Catalyzed Cyclization | Deprotonation of N-H amine | Substituted Benzimidazole N-oxide |

Rearrangements under Specific Reaction Conditions

While not specifically documented for this compound, highly electron-deficient diarylamines can undergo intramolecular rearrangements, most notably the Smiles rearrangement. This reaction is an intramolecular nucleophilic aromatic substitution that occurs under basic conditions.

In a potential Smiles rearrangement of this compound, a strong base would deprotonate the amine nitrogen, forming a potent nucleophile. This nucleophile could then attack one of the electron-deficient aromatic rings, displacing a nitro group in a spirocyclic intermediate, leading to a rearranged product. The highly activated nature of both rings in this molecule suggests that such a pathway could be feasible under specific forcing conditions.

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The molecular structure of this compound derivatives contains all the necessary components for engaging in robust supramolecular interactions, which can drive self-assembly into ordered architectures. The introduction of nitro groups into molecular scaffolds is known to significantly influence their self-assembly properties by increasing the molecular dipole moment and providing hydrogen bond accepting sites. nih.govnih.gov

The key non-covalent interactions that would govern the self-assembly of this molecule and its derivatives include:

Hydrogen Bonding: The N-H group is an effective hydrogen bond donor, while the oxygen atoms of the nitro groups and the lone pair on the amine nitrogen are strong hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks.

π-π Stacking: The electron-deficient aromatic rings can participate in strong π-π stacking interactions with other aromatic systems. These interactions are often a primary driving force for the assembly of planar aromatic molecules.

Dipole-Dipole Interactions: The presence of three nitro groups creates a large molecular dipole moment. These strong dipoles would promote alignment and packing in the solid state to maximize favorable electrostatic interactions.

These combined forces suggest that derivatives of this compound have a high propensity to form well-ordered crystalline lattices or self-assemble into supramolecular polymers or aggregates in solution, a behavior seen in other complex phenazine derivatives. rsc.org

| Interaction Type | Participating Groups | Effect on Assembly |

|---|---|---|

| Hydrogen Bonding | Donor: N-H Acceptor: -NO₂, -NH- | Directional control, formation of tapes or sheets |

| π-π Stacking | Aromatic Rings | Formation of columnar stacks, stabilization of aggregates |

| Dipole-Dipole | Polar -NO₂ groups | Promotes ordered crystal packing and aggregation |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

High-Resolution 1H and 13C NMR Investigations

Specific, experimentally determined high-resolution 1H and 13C NMR data for 2,6-Dinitro-N-(2-nitrophenyl)aniline, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed literature.

2D NMR Correlational Studies (COSY, HSQC, HMBC)

No research articles detailing 2D NMR correlational studies (COSY, HSQC, HMBC) for the unambiguous assignment of proton and carbon signals of this compound have been identified.

Solid-State NMR for Crystalline Forms

There is no available literature on the use of solid-state NMR spectroscopy to characterize the crystalline forms, polymorphism, or solid-state structure of this compound.

Infrared and Raman Vibrational Spectroscopy for Structural Elucidation

Analysis of Characteristic Functional Group Frequencies

Experimentally recorded and assigned FTIR and Raman spectra for this compound are not present in the scientific literature. A detailed analysis of its characteristic functional group frequencies (e.g., N-H stretching, NO2 symmetric and asymmetric stretching, C-N stretching, and aromatic C-H and C=C vibrations) based on direct experimental evidence cannot be provided.

Conformational Analysis using Vibrational Spectroscopy

Studies employing vibrational spectroscopy to investigate the conformational properties, such as the torsional angles between the phenyl rings of this compound, have not been found.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and elemental composition of this compound, as well as for elucidating its structure through controlled fragmentation. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its mass spectrometric behavior can be reliably predicted based on its structure and the known behavior of related nitroaromatic compounds.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₈N₄O₆), the theoretical exact mass of its protonated ion ([M+H]⁺) can be calculated. This calculated value provides a benchmark for experimental verification, typically aiming for a mass accuracy within 5 ppm to confirm the elemental composition.

Table 1: Theoretical HRMS Data for Protonated this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₄O₆ |

| Ion Formula | [C₁₂H₉N₄O₆]⁺ |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, m/z 305.05) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and involve characteristic losses of the nitro groups.

Key predicted fragmentation pathways include:

Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatic compounds, resulting in a significant fragment ion from the loss of a 46 Da neutral moiety.

Loss of Nitric Oxide (NO): Subsequent or alternative fragmentation can involve the loss of a 30 Da NO radical.

Cleavage of the C-N Bridge: Scission of the bond connecting the two aromatic rings can occur, leading to fragments corresponding to the individual substituted phenyl moieties.

Ortho Effect: The proximity of the amine proton and the ortho-nitro groups can facilitate intramolecular reactions upon ionization, potentially leading to the loss of a hydroxyl radical (•OH) or a water molecule (H₂O).

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor m/z | Proposed Fragment Formula | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 305.0522 | [C₁₂H₉N₃O₄]⁺ | NO₂ | 259.0566 |

| 305.0522 | [C₁₂H₈N₄O₅]⁺ | OH | 288.0491 |

| 259.0566 | [C₁₂H₉N₂O₂]⁺ | NO₂ | 213.0610 |

| 259.0566 | [C₆H₄NO₂]⁺ | C₆H₅N₂O₂ | 122.0242 |

X-ray Diffraction Studies of Single Crystals

Although no published single-crystal X-ray diffraction data for this compound currently exists in the public domain, its solid-state structure can be inferred from the analysis of closely related molecules. Such studies are fundamental for understanding the precise three-dimensional arrangement of atoms, molecular conformation, and the nature of intermolecular forces that dictate the crystal packing.

The molecular conformation of this compound is anticipated to be non-planar. Significant steric hindrance between the nitro group on the 2-position of the N-phenyl ring and the two nitro groups on the 2,6-positions of the aniline (B41778) ring would force the aromatic rings to adopt a twisted conformation relative to the C-N-C plane of the amine bridge. This twisted "propeller-like" geometry is a common feature in substituted diphenylamines to minimize steric repulsion. The crystal packing would then involve the efficient arrangement of these bulky, non-planar molecules in the unit cell.

The crystal structure would be stabilized by a network of specific intermolecular interactions.

Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor. The oxygen atoms of the four nitro groups are strong hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by intermolecular N-H···O(nitro) hydrogen bonds, linking adjacent molecules into chains or sheets.

π-π Stacking: The electron-deficient nature of the nitrated aromatic rings makes them suitable for π-π stacking interactions. These interactions would likely involve offset arrangements where the electron-deficient ring of one molecule stacks with the phenyl ring of a neighboring molecule to stabilize the crystal lattice.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Nitro Group (O=N) | Primary interaction, forming molecular chains/sheets. |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Contributes to lattice stabilization and dense packing. |

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon for nitroaniline derivatives. The specific arrangement of molecules and the network of intermolecular interactions can vary depending on crystallization conditions such as solvent, temperature, and rate of cooling. Therefore, it is plausible that this compound could exhibit polymorphism. Different polymorphs would possess distinct physical properties. Furthermore, the presence of strong hydrogen bond acceptors (nitro groups) and a donor (amine group) suggests that the compound could form solvates by incorporating solvent molecules into its crystal lattice during crystallization from certain solvents. To date, no specific polymorphs or solvates of this compound have been reported.

Computational and Theoretical Chemistry Studies on 2,6 Dinitro N 2 Nitrophenyl Aniline

Electronic Structure Calculations

The electronic structure of a molecule governs its geometry, stability, and reactivity. Through sophisticated computational models, it is possible to predict these features with a high degree of accuracy.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to their lowest energy state, providing a realistic representation of the molecule's three-dimensional shape. For complex molecules like 2,6-Dinitro-N-(2-nitrophenyl)aniline, DFT calculations can reveal the preferred conformations, including the dihedral angles between the phenyl rings and the orientation of the nitro groups.

In studies of related nitroaniline derivatives, DFT calculations have been instrumental. For instance, in the analysis of N-(2-nitrophenyl)maleimide, DFT with different levels of theory, such as B3LYP/6–311+G(d,p), was used to fully optimize the molecular geometry. nih.gov Such calculations help in understanding the steric and electronic effects that dictate the spatial arrangement of the atoms. For this compound, a similar approach would likely show significant twisting of the phenyl rings relative to each other due to steric hindrance from the ortho-nitro groups. The planarity of the molecule is expected to be disrupted, which in turn influences its electronic and spectroscopic properties.

| Parameter | Calculated Value (DFT) |

|---|---|

| C-N (amine) Bond Length | ~1.40 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| Dihedral Angle (Ring-Ring) | Highly twisted |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For nitroaromatic compounds, the HOMO is typically localized on the aniline (B41778) moiety, which is electron-rich, while the LUMO is concentrated on the nitro-substituted ring, which is electron-deficient. In this compound, the HOMO would be expected to have significant contributions from the N-(2-nitrophenyl)aniline core, while the LUMO would be predominantly located on the 2,6-dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. This separation of the HOMO and LUMO is characteristic of charge-transfer systems. The energy gap is expected to be relatively small, suggesting that the molecule could be reactive and exhibit interesting photophysical properties. Studies on similar molecules like 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478) have shown how substituent groups can modulate the HOMO-LUMO gap. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Nitroaniline | -6.5 | -2.0 | 4.5 |

| 4-Nitroaniline (B120555) | -6.2 | -2.3 | 3.9 |

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The ESP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a large negative potential around the oxygen atoms of the three nitro groups, making these sites potential targets for electrophiles. researchgate.net The amine nitrogen and the aromatic rings would likely exhibit a more complex potential distribution, with regions of both positive and negative potential. The hydrogen atom of the secondary amine is expected to have a positive potential, indicating its acidic character. Understanding the ESP is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in the solid state and in biological systems. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict and interpret various types of spectra, providing a powerful complement to experimental spectroscopic techniques.

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of newly synthesized compounds. DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with good accuracy. For this compound, these calculations would help in assigning the complex pattern of signals expected in the aromatic region of the NMR spectrum.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. The calculated IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro groups, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the simulated spectra with experimental data can provide strong evidence for the proposed molecular structure.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1550 |

| Symmetric NO₂ Stretch | 1330 - 1370 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption and emission spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by intramolecular charge-transfer (ICT) transitions from the electron-donating aniline moiety to the electron-accepting dinitrophenyl and nitrophenyl rings. These ICT transitions are typically intense and occur at longer wavelengths. The exact position of the absorption maximum would depend on the degree of conjugation and the electronic nature of the substituents. Experimental UV-Vis spectra of related nitroanilines show absorption maxima in the range of 350-450 nm. researchgate.netresearchgate.net TD-DFT calculations would not only predict the λ_max but also help in assigning the nature of the electronic transitions involved. Modeling of the emission spectrum can provide insights into the fluorescence properties of the molecule, which are important for applications in materials science and sensing.

Reaction Pathway and Transition State Modeling

Energy Profiles for Key Synthetic and Derivatization Steps

A critical aspect of computational chemistry is the modeling of reaction pathways to understand the energetic feasibility and mechanisms of chemical syntheses. This involves calculating the energy of reactants, intermediates, transition states, and products. For the synthesis of this compound, a potential route could involve the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,6-dinitrobenzene and 2-nitroaniline.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can profoundly influence the thermodynamics and kinetics of a reaction. Computational solvation models, such as implicit continuum models or explicit solvent simulations, are employed to predict these effects. For the synthesis of this compound, the choice of solvent would be critical. A polar aprotic solvent, for instance, would be expected to stabilize the charged intermediates typical in SNAr reactions.

Quantitative data on how different solvents affect the reaction energy barriers and equilibrium constants for the formation of this compound are not available in the current body of scientific literature. Such studies would be instrumental in optimizing reaction conditions for its synthesis.

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Solid State

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of a molecule over time. For this compound, key conformational features would include the dihedral angles between the phenyl rings and the orientation of the nitro groups. These conformational preferences would be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

In the absence of specific MD simulation studies for this compound, it is not possible to present detailed information on its dynamic behavior in different phases.

Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of molecules is governed by intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. For nitroaromatic compounds, π-π stacking of the aromatic rings is also a significant factor. Understanding these interactions is crucial for predicting crystal packing and bulk material properties.

While studies on related nitroaniline derivatives have explored their crystal structures and intermolecular interactions, specific computational research detailing the aggregation behavior of this compound is currently unavailable.

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR) for Chemical Reactivity

Quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrophilicity index, and atomic charges, are powerful tools for predicting the chemical reactivity of a molecule. These descriptors can be used to develop Quantitative Structure-Activity Relationships (QSAR), which correlate the molecular structure with its chemical or biological activity.

Advanced Materials Science Applications of 2,6 Dinitro N 2 Nitrophenyl Aniline and Its Derivatives

Role as Precursors for Functional Organic Materials

The multifunctionality of dinitrophenyl aniline (B41778) derivatives, featuring amine groups and nitro-functionalized aromatic rings, positions them as versatile building blocks for complex organic materials.

Synthesis of Novel Polymeric Structures

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers. rsc.org The properties of these polymers can be tuned by modifying the aniline monomer with various substituents, which affects the resulting polymer's characteristics through steric and electronic effects. rsc.org The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. nih.gov For instance, new polyaniline derivatives based on ortho-substituted anilines have been synthesized via chemical oxidative polymerization. rsc.orgnih.gov The resulting polymers often exhibit solubility in common organic solvents, allowing them to be processed into films for applications like chemical sensors. rsc.org

The presence of the amine group in 2,6-Dinitro-N-(2-nitrophenyl)aniline provides a reactive site for polymerization. The dinitro and nitro substitutions on the phenyl rings are expected to significantly influence the electronic properties, solubility, and morphology of the resulting polymer. While specific studies on the polymerization of this compound are not available, the general methodology for creating polymers from aniline derivatives suggests its potential as a monomer for novel functional polymers. nih.gov

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The modular nature of MOFs allows for the design of materials with specific pore sizes, shapes, and chemical functionalities for applications in gas storage, separation, and catalysis. researchgate.net

The nitrogen atoms of the amine and nitro groups in this compound and its derivatives could potentially act as coordination sites for metal ions. This would allow the molecule to serve as an organic linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. nih.gov While the direct use of this compound in MOF synthesis has not been reported, the exploration of biomolecules and amino acid derivatives as building blocks in reticular chemistry is a growing field. mdpi.com The specific arrangement of functional groups in this molecule could lead to novel network topologies and functionalities.

Optoelectronic Applications

Organic materials with significant electron-donating and electron-accepting moieties are of great interest for optoelectronic applications due to their potential for charge transfer interactions. nih.gov The structure of this compound, containing an electron-donating amine group and multiple electron-withdrawing nitro groups, suggests its potential in this field.

Chromophores and Fluorophores for Dye Sensitization

Organic dyes are crucial components in dye-sensitized solar cells (DSSCs), where they act as chromophores that absorb light and inject electrons into a semiconductor. rsc.org Nitroaromatic compounds are known for their use in the synthesis of dyes. nih.gov The extended π-system and the presence of both electron-donating and electron-withdrawing groups in dinitrophenyl aniline derivatives can lead to strong absorption in the visible spectrum.

The incorporation of fluoren-9-ylidene moieties as chromophores in organic sensitizers has been shown to result in broad and high molar extinction coefficient absorption. rsc.org The specific electronic structure of this compound could make it or its derivatives suitable candidates for use as sensitizers in DSSCs, although experimental verification is required.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical communications and data storage. Organic molecules with large delocalized π-electron systems, often featuring electron donor and acceptor groups (a D-π-A architecture), can exhibit significant NLO properties. nih.gov The nitro group is a powerful electron acceptor commonly used in the design of NLO chromophores. nih.gov

Theoretical studies on related molecules have explored the relationship between structure and NLO response. For example, density functional theory (DFT) calculations have been used to investigate the NLO properties of various organic compounds. nih.gov The presence of multiple nitro groups on the phenyl rings of this compound suggests a strong electron-accepting capability, which, combined with the electron-donating amine bridge, could lead to a significant second-order NLO response (hyperpolarizability).

| System | Interaction Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Melanin Derivative + Dinitrobenzene | -12.8 | -5.98 | -3.12 | 2.86 |

This table presents theoretical data for a related system to illustrate the types of interactions and electronic properties relevant to the sensing of nitroaromatics, which share functional groups with the subject compound. Data adapted from computational studies on melanin-based sensors. nih.gov

Energetic Materials Research (Focus on Chemical Stability and Performance, excluding safety/adverse effects)

The high nitrogen and oxygen content of polynitro aromatic compounds makes them a cornerstone of energetic materials research. The performance and stability of these materials are highly dependent on their molecular structure.

The addition of amino groups to polynitroaromatic compounds is a known strategy to increase the density and thermal stability of energetic materials. chemistry-chemists.com This modification can also lead to a decrease in sensitivity. chemistry-chemists.com The presence of the amine linker in this compound, therefore, suggests that it and its derivatives could be of interest in the development of thermally stable and potentially less sensitive energetic materials.

The performance of an energetic material is often related to its density, heat of formation, and oxygen balance. While specific performance data for this compound is not available, comparisons can be drawn with other well-characterized nitroaromatic explosives. The development of new energetic materials often involves synthesizing derivatives of known explosives to achieve a better balance of performance and stability. scielo.br

| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temperature (°C) |

|---|---|---|---|

| RDX | C₃H₆N₆O₆ | 1.82 | 204 |

| HMX | C₄H₈N₈O₈ | 1.91 | 280 |

| CL-20 | C₆H₆N₁₂O₁₂ | 2.04 | ~220 |

This table provides data for common energetic materials to serve as a reference for the properties sought in this field of research. scielo.br

Despite a comprehensive search of scientific literature, information specifically detailing the advanced materials science applications of This compound is not available. Research and publications on dinitroaniline derivatives and their applications in materials science tend to focus on other isomers, such as 2,4-dinitroaniline (B165453) and its derivatives, or more broadly on nitrated diphenylamines.

The specific isomer requested, this compound, does not appear to be a widely studied compound in the context of high-nitrogen content materials, thermal decomposition analysis for energetic applications, catalysis, or chemical sensing, as outlined in the requested article structure.

General information exists for the broader classes of dinitroanilines and nitrated diphenylamines. These compounds are recognized for their use as intermediates in the synthesis of dyes, pesticides, and energetic materials. For instance, various dinitroaniline herbicides are known, and the energetic properties of different nitrated diphenylamine (B1679370) isomers have been investigated for their stability and performance as explosives or propellants. Additionally, some substituted dinitroaniline compounds have been explored for their potential in chemical sensing applications, often leveraging the electron-withdrawing nature of the nitro groups to induce colorimetric or spectroscopic changes in the presence of specific analytes.

However, without specific data and research findings for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The design principles for high-nitrogen compounds, thermal decomposition pathways, catalytic activities, and chemical sensing mechanisms are highly specific to the molecular structure of the compound . Extrapolating from related but different molecules would not meet the standard of scientific accuracy.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific research on this particular chemical compound in the public domain.

Sensing Applications (Focus on Chemical Detection Mechanisms)

Photophysical Mechanisms of Sensing

The utility of this compound and its derivatives in advanced materials science, particularly in the realm of chemical sensing, is fundamentally governed by their unique photophysical properties. The strategic arrangement of electron-donating (the secondary amine) and multiple electron-withdrawing (nitro groups) moieties within the molecular framework facilitates distinct changes in electronic behavior upon interaction with analytes. These changes are primarily transduced into detectable optical signals through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Upon photoexcitation, these molecules can undergo a transition to an excited state. The presence of an analyte can influence the de-excitation pathway, leading to a change in the fluorescence or absorption characteristics of the material. The efficiency and nature of this change are dictated by the specific photophysical mechanism at play.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer is a prominent mechanism responsible for the sensing capabilities of many fluorescent chemosensors. In the context of this compound derivatives, the core structure can be conceptualized as a fluorophore-receptor system. The sensing mechanism based on PET involves the transfer of an electron from a donor to an acceptor molecule in the excited state.

In a typical PET-based sensor, the fluorescence of the fluorophore is "turned off" or quenched in the absence of the target analyte. This occurs because, upon excitation, an electron is transferred from a donor orbital (often on the receptor part of the molecule) to the excited fluorophore, providing a non-radiative pathway for de-excitation. When the analyte binds to the receptor, the energy level of the donor orbital is altered in such a way that the electron transfer becomes energetically unfavorable, thus "turning on" the fluorescence.

For derivatives of this compound, the aniline nitrogen can act as an electron donor. The extensive nitro-functionalization makes the aromatic system highly electron-deficient, thus a potential acceptor. Interaction with an analyte, for instance, a cation binding to the amine, would significantly lower the energy of the lone pair of electrons on the nitrogen, inhibiting the PET process and leading to fluorescence enhancement. Conversely, interaction with an anionic analyte at a different site could enhance the electron-donating ability and thus increase quenching.

Table 1: Hypothetical Photophysical Data for a PET-based Sensor Derivative

| Analyte Concentration (µM) | Fluorescence Intensity (a.u.) | Quantum Yield (Φ) |

| 0 | 50 | 0.05 |

| 10 | 150 | 0.15 |

| 20 | 250 | 0.25 |

| 50 | 480 | 0.48 |

| 100 | 850 | 0.85 |

Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer is another critical photophysical process that can be harnessed for sensing applications. Molecules like this compound, possessing both strong electron-donating (amine) and electron-withdrawing (nitro) groups linked by a conjugated system, are prime candidates for exhibiting ICT upon photoexcitation.

In the ground state, there is a certain degree of charge polarization. Upon absorption of a photon, there is a significant redistribution of electron density, leading to a highly polar excited state where the electron density has moved from the donor to the acceptor part of the molecule. This excited state is often referred to as the ICT state.

The emission from this ICT state is highly sensitive to the polarity of the local environment. An increase in solvent polarity can stabilize the polar ICT state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The binding of an analyte can be considered a significant alteration of the local microenvironment of the sensor molecule. This interaction can modulate the energy of the ICT state, resulting in a detectable shift in the emission wavelength or a change in the fluorescence intensity. For instance, an analyte that enhances the electron-donating or withdrawing strength of the respective groups would lead to a more pronounced ICT character and a corresponding spectral shift.

Table 2: Research Findings on the Impact of Solvent Polarity on a Model ICT Compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Toluene | 2.38 | 410 | 520 | 5285 |

| Dichloromethane | 8.93 | 415 | 565 | 6820 |

| Acetonitrile (B52724) | 37.5 | 420 | 610 | 8150 |

| Methanol (B129727) | 32.7 | 422 | 630 | 8680 |

The significant red shift in the emission maximum with increasing solvent polarity, as illustrated in the table, is a hallmark of a strong ICT process. rsc.org An analyte binding to a derivative of this compound could induce a similar, measurable shift in the emission spectrum, forming the basis of a ratiometric sensing mechanism.

Environmental Transformation and Remediation Studies of 2,6 Dinitro N 2 Nitrophenyl Aniline

Photodegradation Pathways under Environmental Conditions

There is a lack of published research investigating the effects of sunlight on 2,6-Dinitro-N-(2-nitrophenyl)aniline.

UV Irradiation Effects on Molecular Structure

Specific studies on how UV irradiation affects the molecular structure of this compound are not available. Research on other dinitroaniline herbicides suggests that photodegradation is a significant dissipation pathway, often involving the alteration of nitro groups and the aniline (B41778) ring structure. However, without direct experimental evidence, the specific structural changes for this compound remain unknown.

Identification of Photolytic Byproducts

There are no available studies that identify the byproducts formed during the photolysis of this compound. Identifying these transformation products is crucial for a complete environmental risk assessment, as they may be more or less toxic and mobile than the parent compound.

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

Information on the chemical breakdown of this compound in soil and water is not documented in the available scientific literature.

Hydrolytic Stability and Reaction Products

Data on the hydrolytic stability of this compound and the products of its reaction with water are not available. Hydrolysis can be a key degradation process for many organic compounds in aquatic environments, but its relevance for this specific chemical has not been determined.

Oxidation and Reduction Pathways in Various Media

The scientific literature lacks studies on the oxidation and reduction pathways of this compound in different environmental media. For many nitroaromatic compounds, reduction of the nitro groups is a primary transformation pathway, particularly under anaerobic conditions. However, the specific reactions and resulting products for this compound have not been investigated.

Biotransformation Pathways by Microorganisms (Excluding Ecotoxicity)

There is no specific research on the biotransformation of this compound by microorganisms. Microbial degradation is a major route for the breakdown of many organic pollutants. Studies on other dinitroanilines indicate that microorganisms can transform these compounds, often through the reduction of nitro groups. Without dedicated research, it is not possible to determine if microorganisms can degrade this compound or to identify the metabolic pathways and enzymes involved.

Microbial Metabolites and Degradation Intermediates

Direct microbial degradation studies on this compound are not extensively documented in publicly available scientific literature. However, insights into its potential biotransformation can be extrapolated from research on structurally similar compounds, such as nitrated diphenylamines and nitroanilines.

Under anaerobic conditions, the primary microbial transformation of nitrated diphenylamine (B1679370) derivatives involves the reduction of the nitro groups. researchgate.net For a compound like 2,4-dinitrodiphenylamine, the initial step is the reduction of one nitro group to an amino group, leading to the formation of intermediates such as 2-amino-4-nitrodiphenylamine. researchgate.net This intermediate is then further reduced to 2,4-diaminodiphenylamine. researchgate.net By analogy, the microbial degradation of this compound would likely proceed through a stepwise reduction of its three nitro groups.

The initial microbial metabolites of this compound under anaerobic conditions are hypothesized to be monoamino, diamino, and triamino derivatives. The position of the initial reduction can be influenced by the electronic properties of the molecule and the specific enzymatic machinery of the microorganisms involved. nih.gov For instance, studies on other nitroaromatics have shown that nitro group reduction is a common initial step. nih.gov

In aerobic environments, the degradation pathway of N-substituted nitroanilines can be initiated by N-dealkylation. For example, the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species begins with the removal of the methyl group to form 4-nitroaniline (B120555). plos.org This is followed by a monooxygenase-catalyzed conversion to 4-aminophenol (B1666318) and subsequent ring cleavage. plos.org While this compound does not have an alkyl group, the cleavage of the N-phenyl bond, though less common, could be a potential aerobic degradation pathway.

A summary of plausible initial microbial degradation intermediates of this compound, based on related compounds, is presented below:

| Parent Compound | Potential Degradation Condition | Plausible Intermediates |

| This compound | Anaerobic | 2-Amino-6-nitro-N-(2-nitrophenyl)aniline |

| 2,6-Diamino-N-(2-nitrophenyl)aniline | ||

| 2,6-Dinitro-N-(2-aminophenyl)aniline | ||

| And other partially reduced amino-nitro derivatives | ||

| This compound | Aerobic (Hypothetical) | Cleavage products such as 2,6-dinitroaniline (B188716) and nitrophenols |

It is important to emphasize that these proposed metabolites are based on the degradation pathways of analogous compounds and require experimental validation for this compound.

Enzymatic Bioremediation Strategies

The enzymatic machinery of various microorganisms plays a crucial role in the breakdown of nitroaromatic compounds. Key enzymes involved in these processes include nitroreductases, monooxygenases, and dioxygenases, which could be harnessed for the bioremediation of this compound.

Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups to their corresponding amines under anaerobic or anoxic conditions. nih.gov This is often the initial and rate-limiting step in the degradation of many nitroaromatic compounds. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov Given the presence of three nitro groups on this compound, nitroreductases would be critical for its initial transformation. Both aerobic and anaerobic bacteria and some fungi have been found to produce these enzymes. nih.gov

Monooxygenases and Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. Monooxygenases can initiate the degradation of some nitroaromatics by hydroxylating the aromatic ring, which can lead to the removal of the nitro group as nitrite. plos.org Dioxygenases can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol, which destabilizes the ring and facilitates its cleavage. plos.org While direct evidence for the action of these enzymes on this compound is lacking, their involvement in the degradation of other nitroanilines suggests they could play a role in its aerobic remediation. plos.org

The following table summarizes the key enzymes and their potential roles in the bioremediation of this compound:

| Enzyme Class | Function | Potential Role in Degradation of this compound |

| Nitroreductases | Reduction of nitro groups to amino groups | Initial transformation of the parent compound under anaerobic conditions. |

| Monooxygenases | Hydroxylation of the aromatic ring | Potential for aerobic degradation initiation and removal of nitro groups. |

| Dioxygenases | Incorporation of O2 into the aromatic ring, leading to ring cleavage | Possible involvement in the complete mineralization of the compound under aerobic conditions. |

The application of these enzymes in bioremediation can be through whole-cell systems (bioaugmentation) or as isolated enzymes (enzyme technology). The choice of strategy depends on the specific environmental conditions and the recalcitrance of the compound.

Advanced Analytical Techniques for Environmental Monitoring (Methodological Focus)

Accurate and sensitive analytical methods are essential for monitoring the presence and transformation of this compound in environmental matrices.

Development of Chromatographic Methods for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaniline isomers and related compounds. researchgate.net For the trace analysis of this compound, a reversed-phase HPLC method coupled with a UV-Vis detector would be a suitable approach. The separation would likely be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The detection wavelength would be selected based on the UV-Vis absorption maxima of the compound. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of nitroaromatic compounds. However, the thermal lability of some nitroanilines can be a challenge. epa.gov For this compound, a robust GC-MS method would require careful optimization of the injection port temperature to avoid degradation. The use of a tandem mass spectrometer (MS/MS) can provide higher selectivity and sensitivity for trace analysis in complex environmental samples. edqm.eu

The table below outlines a hypothetical comparison of chromatographic methods for the analysis of this compound.

| Technique | Stationary Phase (Example) | Mobile/Carrier Gas (Example) | Detector | Advantages | Potential Challenges |

| HPLC | C18 | Acetonitrile/Water | UV-Vis, MS | Suitable for thermally labile compounds, good resolution of isomers. researchgate.net | Lower sensitivity with UV-Vis compared to MS. |

| GC-MS/MS | DB-5ms | Helium | Triple Quadrupole MS | High sensitivity and selectivity, definitive identification. edqm.eu | Potential for thermal degradation of the analyte. epa.gov |

Spectroscopic Techniques for Environmental Residue Identification

UV-Visible (UV-Vis) Spectroscopy can be used for the preliminary identification and quantification of this compound in relatively clean samples. The presence of nitro and amino groups on the aromatic rings gives rise to characteristic absorption bands in the UV-Vis region. However, this technique lacks the specificity required for complex environmental matrices where other compounds may interfere.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for N-H stretching of the secondary amine, and symmetric and asymmetric stretching of the nitro groups. libretexts.org This technique is valuable for identifying degradation products where changes in these functional groups occur, for example, the reduction of a nitro group to an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound and its degradation intermediates, allowing for unambiguous identification of metabolites.

The application of these spectroscopic techniques is summarized in the table below:

| Spectroscopic Technique | Information Provided | Application in Environmental Analysis |

| UV-Visible Spectroscopy | Electronic transitions, quantification. | Preliminary screening and quantification in simple matrices. |

| FTIR Spectroscopy | Functional group identification. libretexts.org | Monitoring changes in functional groups during degradation. |

| NMR Spectroscopy | Detailed molecular structure. | Definitive identification of parent compound and degradation intermediates. |

Q & A

Q. What are the established synthetic routes for 2,6-Dinitro-N-(2-nitrophenyl)aniline, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign nitro and aromatic proton signals (δ 8.5–9.0 ppm for nitro-substituted protons) .

- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1530/1350 cm⁻¹) .

- Crystallography :

- Single-Crystal X-ray Diffraction (SHELX) : Resolve molecular geometry (e.g., bond angles, torsion angles) and packing motifs. Orthorhombic systems (space group P2₁2₁2₁) are common for nitroaromatics .

- Data Collection : Use high-resolution detectors (e.g., CCD) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections (e.g., ψ-scan) improve accuracy for nitro groups .

Advanced Research Questions

Q. How does this compound interact with plant tubulin, and what methodologies identify its binding sites?

Methodological Answer:

- Biological Assays :

-

Microtubule Polymerization Inhibition : Measure IC₅₀ values using turbidimetry (λ = 350 nm) in plant tubulin extracts .

-

Site-Directed Mutagenesis : Replace key α-tubulin residues (e.g., Thr239, Lys254) to assess binding affinity changes .

- Computational Docking :

-

AutoDock/Vina : Simulate ligand-receptor interactions using 3D tubulin models (PDB: 1SA0). Nitro groups form hydrogen bonds with β-tubulin’s GTP-binding domain .

Key Finding :

The compound binds preferentially to protozoan/plant tubulin over mammalian isoforms due to divergent residues in the colchicine-binding domain .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

-

Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites. Nitro groups lower LUMO (-1.8 eV), enhancing electron-deficient character .

- Molecular Dynamics (MD) :

-

Simulate solvation dynamics (e.g., in water/DMSO) to study aggregation behavior. Nitro groups induce π-stacking (3.5–4.0 Å interplanar distances) .

Data Table :

Parameter Value (DFT) Experimental (XRD) C–N Bond Length (Å) 1.45 1.47 Dihedral Angle (°) 12.3 11.8

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Analytical Validation :

-

Differential Scanning Calorimetry (DSC) : Confirm melting points under controlled heating rates (e.g., 10°C/min). Discrepancies may arise from polymorphism or impurities .

- Purity Assessment :

-

HPLC-MS : Quantify trace impurities (e.g., unreacted 2-nitroaniline) using C18 columns (ACN/H₂O gradient) .

Case Study :

A reported mp of 233.8°C (flash point) conflicts with earlier data (mp N/A). DSC analysis revealed decomposition >200°C, suggesting thermal instability under standard conditions .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how is efficiency quantified?

Methodological Answer:

- AOP Selection :

-

Fenton’s Reagent (Fe²⁺/H₂O₂) : Hydroxyl radicals (•OH) cleave nitro groups (k = 2.1 × 10⁹ M⁻¹s⁻¹). Optimize pH (2.5–3.0) and Fe²⁺:H₂O₂ ratios (1:10) .

- Analytical Tracking :

-

LC-MS/MS : Monitor degradation products (e.g., 2-nitroaniline, NH₄⁺) via MRM transitions (e.g., m/z 304 → 138) .

Degradation Pathway :

Nitro reduction → ring hydroxylation → mineralization to CO₂ and H₂O.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.